molecular formula C21H23N3O2 B4238154 2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone

2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone

Cat. No.: B4238154
M. Wt: 349.4 g/mol
InChI Key: GIXXCSXZEPJHSN-UHFFFAOYSA-N
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Description

2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone is a complex organic compound that features a benzimidazole core linked to a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Piperidine Ring: The benzimidazole core is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Phenyl Group: The final step involves the addition of the phenyl group, which can be done through various methods such as Friedel-Crafts alkylation or via a Grignard reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}(phenyl)ethanol
  • {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}(phenyl)amine

Uniqueness

2-[2-[Hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-19(23-13-7-2-8-14-23)15-24-18-12-6-5-11-17(18)22-21(24)20(26)16-9-3-1-4-10-16/h1,3-6,9-12,20,26H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXXCSXZEPJHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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